molecular formula C18H17N5O3S2 B12181420 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12181420
M. Wt: 415.5 g/mol
InChI Key: TXRLWPFMWULSFY-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a complex organic compound that features both indole and benzothiadiazole moieties. These structures are known for their significant roles in various biological and chemical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and benzothiadiazole precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . The benzothiadiazole moiety can be synthesized through a series of reactions involving sulfonation and amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the indole and benzothiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole and benzothiadiazole moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is unique due to its combined indole and benzothiadiazole structures, which provide a versatile platform for various chemical reactions and biological activities. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C18H17N5O3S2/c1-23-11-13(12-5-2-3-7-15(12)23)18(24)19-9-10-20-28(25,26)16-8-4-6-14-17(16)22-27-21-14/h2-8,11,20H,9-10H2,1H3,(H,19,24)

InChI Key

TXRLWPFMWULSFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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